molecular formula C12H11N3O2 B8310476 2-(6-Methoxy-3-pyridinylamino)nicotinaldehyde

2-(6-Methoxy-3-pyridinylamino)nicotinaldehyde

Cat. No. B8310476
M. Wt: 229.23 g/mol
InChI Key: LRJKPHVPCTYPDI-UHFFFAOYSA-N
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Patent
US08334236B2

Procedure details

6.48 g (28 mmol) of (2-(6-methoxy-3-pyridinyl)amino-3-pyridinyl)methanol was dissolved in chloroform (200 mL), and 7.3 g (84 mmol) of manganese dioxide was added thereto. The resulting mixture was stirred for 48 hours at 50° C. The reaction mixture was filtered, and the filtrate was concentrated. Thus, 6.5 g of the title compound was obtained as an orange-colored solid (yield: quantitative).
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([NH:9][C:10]2[C:15]([CH2:16][OH:17])=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:5][CH:4]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([NH:9][C:10]2[N:11]=[CH:12][CH:13]=[CH:14][C:15]=2[CH:16]=[O:17])=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.48 g
Type
reactant
Smiles
COC1=CC=C(C=N1)NC1=NC=CC=C1CO
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
7.3 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 48 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC1=CC=C(C=N1)NC1=C(C=O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 101.3%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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